4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one
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Overview
Description
4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hexahydrobenzothieno pyridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl precursor. One common method involves the trifluoromethylation of a phenyl ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The resulting trifluoromethylated phenyl compound is then subjected to a series of cyclization reactions to form the hexahydrobenzothieno pyridinone core .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also a key consideration, with continuous flow reactors being a potential method to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups replacing the trifluoromethyl group .
Scientific Research Applications
4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenylboronic acid: Shares the trifluoromethyl phenyl structure but differs in its boronic acid functionality.
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile: Contains a trifluoromethyl phenyl group but has a different core structure.
Uniqueness
4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is unique due to its combination of a trifluoromethyl phenyl group with a hexahydrobenzothieno pyridinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C18H16F3NOS |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C18H16F3NOS/c19-18(20,21)11-7-5-10(6-8-11)13-9-15(23)22-17-16(13)12-3-1-2-4-14(12)24-17/h5-8,13H,1-4,9H2,(H,22,23) |
InChI Key |
NJBCIUNOCNOJNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=O)CC3C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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